Triacétate d'aluminium

Vue d'ensemble

Description

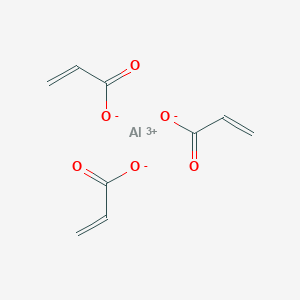

Aluminum triacrylate is an organometallic compound that consists of aluminum ions coordinated with three acrylate ligands. This compound is of significant interest due to its potential applications in various fields, including materials science and polymer chemistry. The presence of acrylate groups allows for polymerization, making it useful in creating advanced materials with specific properties.

Applications De Recherche Scientifique

Synthesis and Properties

Aluminum triacrylate is synthesized through a two-step process involving the reaction of aluminum chloride with methacrylic acid. The resulting compound exhibits a white, odorless solid form, which is reactive due to its acrylate groups. This structure facilitates its use as a filler and binder in different materials.

Ceramics Production

One of the primary applications of aluminum triacrylate is as a precursor for the synthesis of ceramics using stereolithographic 3D printing. The photopolymerization process involves creating a polymer precursor based on an acrylate suspension that can be used to fabricate corundum ceramics.

Key Findings:

- The photopolymerization process allows for the precise shaping of ceramic materials.

- A significant weight loss during heat treatment indicates its potential as a binder when combined with aluminum oxide powder.

Reactive Filler in Elastomers

Aluminum triacrylate has been employed as a reactive filler in elastomers, particularly in ethylene propylene diene monomer (EPDM) rubber composites.

Research Insights:

- The addition of ALTA enhances mechanical properties such as tensile strength, modulus, and abrasion resistance.

- Studies using Fourier Transform Infrared Spectroscopy (FTIR) and Differential Scanning Calorimetry (DSC) show improved curing characteristics when ALTA is incorporated into rubber formulations .

Case Study: Stereolithographic 3D Printing

In a study focused on the use of aluminum triacrylate in 3D printing, researchers demonstrated its effectiveness as a binder for ceramic components. The findings revealed that:

- ALTA-based ceramics exhibited high strength and durability.

- The ability to control the polymerization process allowed for complex geometries not achievable through traditional methods .

Case Study: EPDM Rubber Composites

A comparative study investigated the mechanical properties of EPDM rubber composites with varying concentrations of aluminum triacrylate:

- Increased filler content led to enhanced tensile strength and hardness.

- The abrasion resistance improved significantly with higher ALTA content, making it suitable for applications requiring durable materials .

Data Tables

Mécanisme D'action

Target of Action

Aluminum triacrylate, also known as aluminum acrylate , is a type of organo-metal salt . It is primarily used as a reactive filler in elastomers . The primary targets of aluminum triacrylate are the polymer matrices in which it is incorporated. It interacts with these matrices to enhance their properties, such as tensile strength, hardness, and abrasion resistance .

Mode of Action

Aluminum triacrylate interacts with its targets through a process of homopolymerization and graft copolymerization . This occurs during the curing of the elastomer composites by peroxide . The compound’s interaction with its targets results in enhanced mechanical properties of the elastomer .

Biochemical Pathways

For instance, aluminum can affect the metabolism in humans, influencing the absorption, transport, tissue distribution, and excretion of the metal

Pharmacokinetics

Aluminum exposure can occur through diet, antacids, buffered analgesics, and vaccination . The body burden of aluminum from these sources is significantly less than the safe body burden modeled using regulatory minimal risk levels .

Result of Action

The primary result of the action of aluminum triacrylate is the enhancement of the properties of the elastomers in which it is used. This includes an increase in tensile strength, modulus, hardness, elongation-at-break, and abrasion resistance . These improvements make the elastomers more durable and cost-effective .

Action Environment

The action of aluminum triacrylate is influenced by the environment in which it is used. For instance, in the process of photopolymerization, followed by annealing, the shape of the ceramic can be maintained for further use in molding using stereolithographic 3D printing . The environment’s temperature also plays a role, as the highest shrinkage of a ceramic product occurs in the range of 200–400°C .

Analyse Biochimique

Biochemical Properties

Aluminum triacrylate plays a significant role in biochemical reactions, particularly in polymerization processes. It interacts with various enzymes, proteins, and other biomolecules. For instance, aluminum triacrylate can interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions can lead to changes in enzyme activity, affecting the overall biochemical pathways in which these enzymes are involved. Additionally, aluminum triacrylate can bind to proteins, altering their structure and function, which can have downstream effects on cellular processes.

Cellular Effects

The effects of aluminum triacrylate on various types of cells and cellular processes are profound. It has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to aluminum triacrylate can lead to increased oxidative stress in cells, resulting in the activation of signaling pathways related to stress responses . This compound can also alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in metabolism and cell survival . Furthermore, aluminum triacrylate can disrupt cellular metabolism by interfering with metabolic enzymes and pathways, leading to altered energy production and utilization.

Molecular Mechanism

At the molecular level, aluminum triacrylate exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to biomolecules, such as proteins and nucleic acids. This binding can lead to enzyme inhibition or activation, depending on the specific interaction . For instance, aluminum triacrylate can inhibit the activity of enzymes involved in DNA repair, leading to increased DNA damage and genomic instability . Additionally, aluminum triacrylate can activate signaling pathways by binding to receptors on the cell surface, leading to changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

The effects of aluminum triacrylate can change over time in laboratory settings. Studies have shown that the stability and degradation of aluminum triacrylate can influence its long-term effects on cellular function . For example, prolonged exposure to aluminum triacrylate can lead to the accumulation of oxidative damage in cells, resulting in decreased cell viability and function . Additionally, the degradation products of aluminum triacrylate can have different biochemical properties, further influencing its effects on cells and tissues over time .

Dosage Effects in Animal Models

The effects of aluminum triacrylate vary with different dosages in animal models. At low doses, aluminum triacrylate may have minimal effects on cellular function and overall health. At higher doses, it can lead to toxic or adverse effects, such as increased oxidative stress, inflammation, and tissue damage . Studies have also shown that there may be threshold effects, where a certain dosage level leads to a significant increase in adverse effects . It is important to carefully consider the dosage when studying the effects of aluminum triacrylate in animal models to avoid potential toxicity.

Metabolic Pathways

Aluminum triacrylate is involved in various metabolic pathways, including those related to oxidative stress and energy metabolism. It interacts with enzymes and cofactors involved in these pathways, leading to changes in metabolic flux and metabolite levels . For example, aluminum triacrylate can inhibit the activity of enzymes involved in the citric acid cycle, leading to decreased energy production and altered metabolic homeostasis . Additionally, aluminum triacrylate can affect the levels of metabolites involved in oxidative stress responses, further influencing cellular function and health .

Transport and Distribution

The transport and distribution of aluminum triacrylate within cells and tissues are critical for understanding its effects on cellular function. Aluminum triacrylate can be transported into cells through various transporters and binding proteins . Once inside the cell, it can localize to different cellular compartments, such as the cytoplasm, nucleus, and mitochondria . The distribution of aluminum triacrylate within cells can influence its interactions with biomolecules and its overall effects on cellular function .

Subcellular Localization

The subcellular localization of aluminum triacrylate is important for understanding its activity and function. Studies have shown that aluminum triacrylate can localize to specific compartments or organelles within cells, such as the cell wall, nucleus, and chloroplasts . This localization can be influenced by targeting signals or post-translational modifications that direct aluminum triacrylate to specific cellular locations . The subcellular localization of aluminum triacrylate can affect its interactions with biomolecules and its overall impact on cellular processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Aluminum triacrylate can be synthesized through several methods. One common approach involves the reaction of aluminum powder with acrylic acid. The reaction typically requires heating to around 100°C to facilitate the formation of the desired product. Additionally, aluminum foil pretreated with abrasive paper can be used as a source of aluminum . Copper shavings are sometimes added to speed up the reaction .

Industrial Production Methods: In industrial settings, aluminum triacrylate is often produced using aluminum isopropylate as a precursor. The isopropyl groups in aluminum isopropylate are replaced with acrylic groups through a reaction with acrylic acid . This method allows for the efficient production of aluminum triacrylate on a larger scale.

Analyse Des Réactions Chimiques

Types of Reactions: Aluminum triacrylate undergoes various chemical reactions, including polymerization, thermal decomposition, and reactions with other metal salts.

Common Reagents and Conditions:

Polymerization: The acrylate groups in aluminum triacrylate can undergo radical polymerization in the presence of a photoinitiator.

Thermal Decomposition: Upon heating, aluminum triacrylate decomposes, releasing acrylic acid and forming aluminum oxide.

Major Products Formed:

Polymerization: The major product is a polymer network that incorporates aluminum ions, which can be used in advanced materials.

Thermal Decomposition: The primary products are aluminum oxide and acrylic acid.

Comparaison Avec Des Composés Similaires

Aluminum Isopropylate: Used as a precursor in the synthesis of aluminum triacrylate.

Aluminum Hydroxoacrylate: Another aluminum acrylate compound with similar properties.

Aluminum Oxide: A product of the thermal decomposition of aluminum triacrylate.

Uniqueness: Aluminum triacrylate is unique due to its ability to form polymer networks through radical polymerization. This property makes it particularly valuable in the production of advanced materials with specific mechanical and thermal properties. Its versatility in various applications, from 3D printing to biomedical devices, sets it apart from other aluminum compounds .

Propriétés

Numéro CAS |

15743-20-1 |

|---|---|

Formule moléculaire |

C3H4AlO2 |

Poids moléculaire |

99.04 g/mol |

Nom IUPAC |

aluminum;prop-2-enoate |

InChI |

InChI=1S/C3H4O2.Al/c1-2-3(4)5;/h2H,1H2,(H,4,5); |

Clé InChI |

HKPJRGXAMFGTMD-UHFFFAOYSA-N |

SMILES |

C=CC(=O)[O-].C=CC(=O)[O-].C=CC(=O)[O-].[Al+3] |

SMILES canonique |

C=CC(=O)O.[Al] |

Key on ui other cas no. |

15743-20-1 |

Pictogrammes |

Irritant; Environmental Hazard |

Numéros CAS associés |

79-10-7 (Parent) |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does aluminum triacrylate interact with ethylene propylene diene monomer (EPDM) and what are the downstream effects on the material properties?

A1: Aluminum triacrylate acts as a reactive filler in EPDM, leading to significant improvements in mechanical properties. [, ] It achieves this through two primary mechanisms:

- Ionic Crosslinking: Unlike conventional fillers like carbon black which primarily enhance physical crosslinking, aluminum triacrylate introduces ionic crosslinks within the EPDM matrix. [] This is due to the reactive acrylate groups of aluminum triacrylate.

- Enhanced Filler-Matrix Interaction: Aluminum triacrylate improves the interaction between the filler particles (including itself and any carbon black present) and the EPDM matrix. [] This leads to a more homogenous dispersion of fillers and contributes to the enhanced mechanical properties.

Q2: What is the impact of varying aluminum triacrylate loading on the curing characteristics of carbon black-filled EPDM?

A2: Increasing the loading of aluminum triacrylate in carbon black-filled EPDM influences the curing kinetics. [] This is because the combination of carbon black (promoting physical crosslinking) and aluminum triacrylate (introducing ionic crosslinking) results in a complex interplay of curing mechanisms. Studies using rheometers have shown that these altered curing characteristics are dose-dependent, meaning the specific changes in curing time and behavior will vary based on the amount of aluminum triacrylate added. []

Q3: How does the morphology of the EPDM composite change with the addition of aluminum triacrylate?

A3: Scanning electron microscope analysis of fractured surfaces reveals that aluminum triacrylate significantly alters the morphology of EPDM/carbon black composites. [] The presence of aluminum triacrylate, especially when used as a partial substitute for carbon black, leads to a more homogeneous dispersion of fillers within the EPDM matrix. [] This improved filler-matrix interaction is visually evident in the micrographs and contributes to the enhanced mechanical properties observed in these composites.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.